Terephthalylidene bis(p-nonylaniline)
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Overview
Description
Terephthalylidene bis(p-nonylaniline): is an organic compound with the molecular formula C₃₈H₅₂N₂ . It is known for its unique structure, which includes a terephthalylidene core linked to two p-nonylaniline groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of terephthalylidene bis(p-nonylaniline) typically involves the condensation reaction between terephthalaldehyde and p-nonylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of terephthalylidene bis(p-nonylaniline) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Terephthalylidene bis(p-nonylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, acidic or basic catalysts.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Terephthalylidene bis(p-nonylaniline) is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: In biological research, terephthalylidene bis(p-nonylaniline) is studied for its potential as a fluorescent probe. Its ability to interact with biological molecules makes it a candidate for imaging and diagnostic applications .
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of terephthalylidene bis(p-nonylaniline) involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound’s structure allows it to bind to these targets, leading to changes in their function or activity. The pathways involved in these interactions are still under investigation, but they are believed to involve non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Terephthalylidene bis(p-toluidine): Similar structure but with p-toluidine groups instead of p-nonylaniline.
Terephthalylidene bis(p-anisidine): Contains p-anisidine groups, leading to different electronic properties.
Terephthalylidene bis(p-chloroaniline): Substituted with p-chloroaniline, affecting its reactivity and applications.
Uniqueness: Terephthalylidene bis(p-nonylaniline) is unique due to its long nonyl side chains, which impart specific solubility and electronic properties. These characteristics make it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
N-(4-nonylphenyl)-1-[4-[(4-nonylphenyl)iminomethyl]phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N2/c1-3-5-7-9-11-13-15-17-33-23-27-37(28-24-33)39-31-35-19-21-36(22-20-35)32-40-38-29-25-34(26-30-38)18-16-14-12-10-8-6-4-2/h19-32H,3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFLBDQPHZYEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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